![molecular formula C28H27FN6O B2929079 1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one CAS No. 1206986-94-8](/img/structure/B2929079.png)
1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one
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Description
1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one is a useful research compound. Its molecular formula is C28H27FN6O and its molecular weight is 482.563. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Synthesis
Compounds with complex structures, including those with azolylmethanes and benzylpiperidine moieties, have been studied for their crystal structures and potential in various applications, such as fungicidal properties and receptor affinity. For instance, studies on azolylmethanes compare the crystal structures of fungicidal compounds, exploring intramolecular hydrogen bonding and solution conformations (Anderson et al., 1984). Similarly, derivatives of benzothiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one have been evaluated for their affinity towards 5-HT1A receptors, indicating the importance of structural modifications for biological activity (Pessoa‐Mahana et al., 2012).
Receptor Affinity and Biological Evaluation
Research on compounds with fluorophenyl and piperidine structures has been aimed at evaluating their biological activity, particularly towards receptors like the NMDA receptor (Butler et al., 1998). These studies are crucial for understanding the pharmacological potential of these compounds, including their role as ligands for specific receptors and their therapeutic applications.
Molecular Logic Systems
Furthermore, novel fluorophores and other derivatives have been synthesized and characterized for applications such as molecular logic systems, highlighting the versatility of these compounds in scientific research beyond traditional pharmacological uses (Zhang et al., 2008). This research area explores the potential of complex organic molecules to function in sensor technologies and molecular computing.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN6O/c29-23-8-6-22(7-9-23)24-19-25-28-31-30-26(34(28)16-17-35(25)32-24)10-11-27(36)33-14-12-21(13-15-33)18-20-4-2-1-3-5-20/h1-9,16-17,21,24-25,28,31-32H,10-15,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZHEAUFNZBJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NNC4N3C=CN5C4CC(N5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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